molecular formula C18H22O3 B4920074 1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene

1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene

Cat. No.: B4920074
M. Wt: 286.4 g/mol
InChI Key: BNPWXVCFJLWYQO-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene is an organic compound with the molecular formula C18H22O3 This compound is characterized by the presence of a benzene ring substituted with methoxyphenoxy and ethoxy groups, along with three methyl groups

Preparation Methods

The synthesis of 1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenol with ethylene oxide to form 3-methoxyphenoxyethanol. This intermediate is then reacted with 2,3,5-trimethylbenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(3-Methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or sodium ethoxide.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.

Scientific Research Applications

1-[2-(3-Methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. In biological systems, it may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

1-[2-(3-Methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-13-10-14(2)15(3)18(11-13)21-9-8-20-17-7-5-6-16(12-17)19-4/h5-7,10-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPWXVCFJLWYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCOC2=CC=CC(=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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